



Application Notes and Protocols for Tuftsin Drug Delivery Using Liposomes

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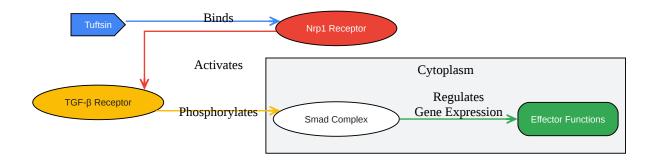
For Researchers, Scientists, and Drug Development Professionals

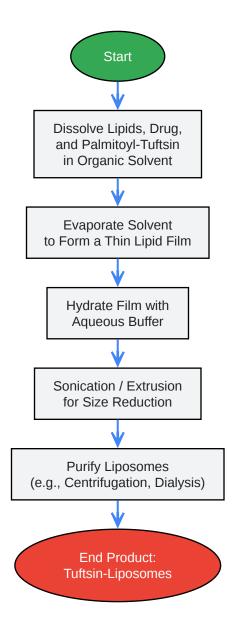
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of **Tuftsin**-bearing liposomes for targeted drug delivery. **Tuftsin**, a naturally occurring immunomodulatory tetrapeptide (Thr-Lys-Pro-Arg), specifically targets macrophages, monocytes, and neutrophils, making it an ideal ligand for delivering therapeutic agents to these cells.[1][2][3] Liposomal encapsulation of drugs, combined with surface modification with **Tuftsin**, offers a promising strategy to enhance therapeutic efficacy and reduce off-target toxicity, particularly in the treatment of infectious diseases and cancer.[1][3][4][5]

Introduction to Tuftsin and its Signaling Pathway

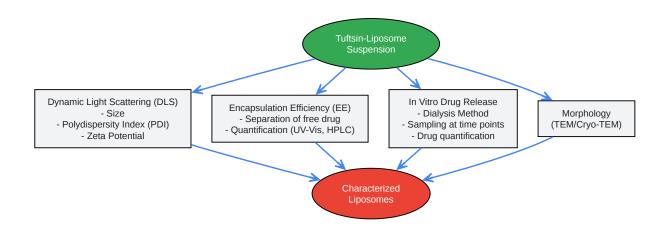
Tuftsin is a tetrapeptide derived from the Fc region of the heavy chain of immunoglobulin G.[6] It exerts its immunomodulatory effects by binding to its receptor, Neuropilin-1 (Nrp1), which is expressed on the surface of various immune cells.[6][7] The binding of **Tuftsin** to Nrp1 initiates a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway.[6][7] This signaling ultimately leads to the activation of phagocytosis, increased production of reactive oxygen species, and modulation of cytokine release, thereby enhancing the antimicrobial and antitumor activities of these immune cells.[8]











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